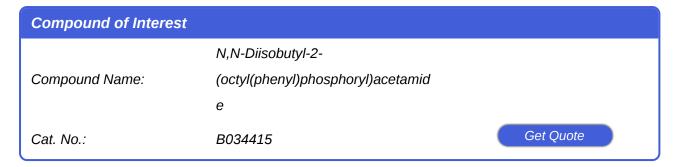


Application Notes and Protocol for Americium Extraction Using CMPO

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The extraction of americium from high-level liquid waste (HLLW) is a critical step in advanced nuclear fuel reprocessing and waste management strategies. Americium, a major contributor to the long-term radiotoxicity of spent nuclear fuel, can be separated and transmuted into shorter-lived or stable isotopes. The TRansUranium EXtraction (TRUEX) process, which employs octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), is a well-established solvent extraction method for the separation of trivalent actinides, including americium, from acidic media.

This document provides a detailed protocol for the extraction of americium(III) using a CMPO-based solvent system. The procedure outlines the preparation of the organic and aqueous phases, the extraction and stripping processes, and methods for analysis.

Data Presentation

The efficiency of americium extraction is highly dependent on various experimental parameters. The following tables summarize key quantitative data derived from multiple studies on the TRUEX process.



Table 1: Composition of the TRUEX Process Solvent

Component	Concentration	Purpose
СМРО	0.2 M	Primary extractant for actinides
TBP (Tri-n-butyl phosphate)	1.0 - 1.4 M	Modifier to prevent third-phase formation
Diluent (e.g., n-dodecane)	Balance	Organic phase carrier

Table 2: Influence of Nitric Acid Concentration on Americium Distribution Ratio (DAm)

Nitric Acid Concentration (M)	Approximate DAm	Reference	
0.1	Low	[1]	
1.0	Increases	[1]	
> 1.0	Declines	[1]	

Note: The distribution ratio (D) is the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase.

Table 3: Stripping Agents for Americium Recovery

Stripping Agent	Concentration	Conditions	Efficacy	Reference
Citric Acid - Nitric Acid	0.1 M CA - 0.1 M HNO ₃	-	> 99% recovery	[2]
DTPA - Citric Acid	0.05 M DTPA - 0.5 M Citric Acid	рН 3	Quantitative	[2]
HEDTA - Citric Acid	0.15 M HEDTA - 0.15 M Citrate	pH dependent	Selective stripping from lanthanides	[1]



Experimental Protocol

This protocol describes a laboratory-scale procedure for the extraction of americium from a simulated acidic waste solution using a CMPO-TBP solvent.

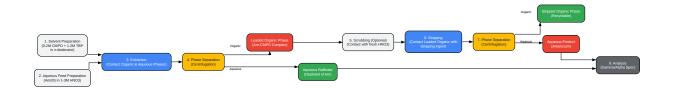
Materials and Reagents

- Organic Solvent (TRUEX Solvent):
 - 0.2 M octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO)
 - 1.2 M tri-n-butylphosphate (TBP)
 - n-dodecane
- Aqueous Feed Solution:
 - Americium(III) tracer (e.g., ²⁴¹Am) in nitric acid (HNO₃) of desired concentration (e.g., 1-3
 M).
 - Simulated high-level waste components (optional, for more realistic studies).
- · Scrub Solution:
 - Nitric acid (concentration matching the feed or slightly lower).
- Stripping Solution:
 - 0.1 M Citric Acid and 0.1 M Nitric Acid solution.
- Analytical Equipment:
 - Gamma spectrometer or alpha spectrometer for Americium quantification.
 - ICP-MS or ICP-AES for elemental analysis of other metals.
 - o pH meter.
 - Mechanical shaker or vortex mixer.



- o Centrifuge.
- Pipettes and volumetric flasks.

Experimental Workflow



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Caption: Workflow for Americium Extraction using CMPO.

Step-by-Step Procedure

- Preparation of Organic Solvent:
 - Prepare a 0.2 M CMPO and 1.2 M TBP solution in n-dodecane. Ensure complete dissolution of the CMPO.
- Preparation of Aqueous Feed:
 - Prepare a simulated feed solution containing a known concentration of Americium(III) in nitric acid (e.g., 1 M HNO₃).



Extraction:

- In a centrifuge tube, mix equal volumes of the organic solvent and the aqueous feed solution (e.g., 5 mL of each).
- Agitate the mixture vigorously for a predetermined time (e.g., 15-30 minutes) using a mechanical shaker to ensure thorough mixing and mass transfer.

• Phase Separation:

- Centrifuge the mixture to achieve a clean separation of the aqueous and organic phases.
- Sampling for Analysis (Extraction):
 - Carefully take an aliquot from both the aqueous phase (raffinate) and the organic phase.
 - Analyze the aliquots to determine the concentration of americium in each phase. This will be used to calculate the distribution ratio (DAm).

Scrubbing (Optional):

- To remove any co-extracted impurities, the loaded organic phase can be "scrubbed" by contacting it with a fresh aqueous solution of nitric acid.
- Mix the loaded organic phase with an equal volume of the scrub solution, agitate, and separate the phases as described in steps 3 and 4.

Stripping (Back-Extraction):

- Take the loaded organic phase (either from the initial extraction or after scrubbing) and contact it with an equal volume of the stripping solution (e.g., 0.1 M Citric Acid - 0.1 M Nitric Acid).
- Agitate the mixture for 15-30 minutes.
- Phase Separation (Stripping):



- Centrifuge the mixture to separate the phases. The americium will now be in the aqueous phase.
- Sampling for Analysis (Stripping):
 - Take aliquots from the stripped organic phase and the aqueous product.
 - Analyze the aliquots to determine the stripping efficiency.

Concluding Remarks

This protocol provides a general framework for the extraction of americium using a CMPO-based solvent system. Researchers should note that the optimal conditions, including acid concentration, contact time, and stripping agent composition, may vary depending on the specific composition of the feed solution and the desired purity of the final americium product. It is recommended to perform initial experiments to optimize these parameters for a specific application. The co-extraction of lanthanides with americium is a significant challenge, and selective stripping techniques may be necessary for their separation.[1]

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References

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